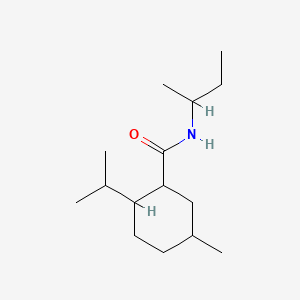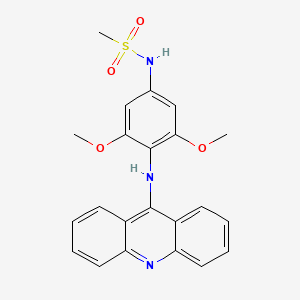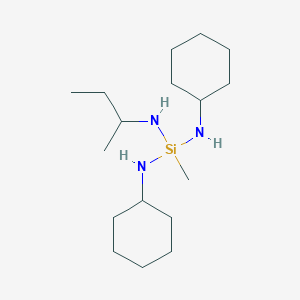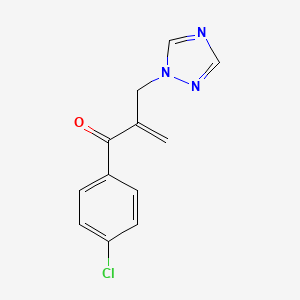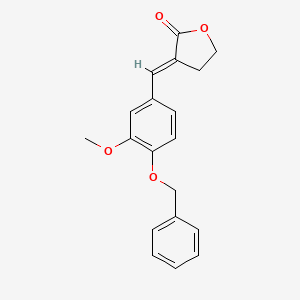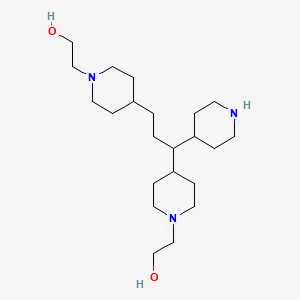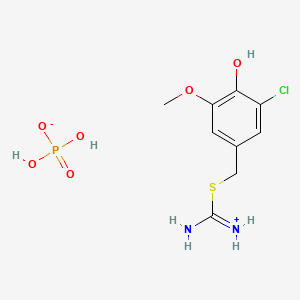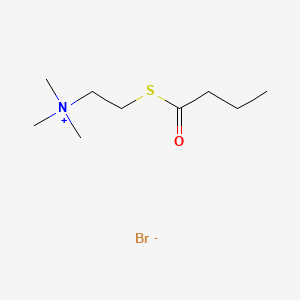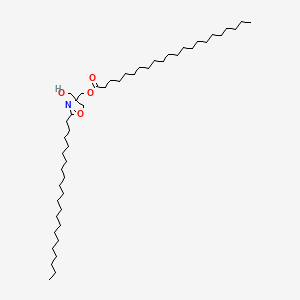
(2-Henicosyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl)methyl docosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Henicosyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl)methyl docosanoate is a complex organic compound with the molecular formula C48H93NO4. It is characterized by the presence of an oxazole ring, a long aliphatic chain, and an ester functional group. This compound is primarily used in experimental and research settings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Henicosyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl)methyl docosanoate typically involves the formation of the oxazole ring followed by esterification. The oxazole ring can be synthesized through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative. The esterification process involves the reaction of the oxazole derivative with docosanoic acid under acidic or basic conditions.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
(2-Henicosyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl)methyl docosanoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The oxazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of (2-Henicosyl-4,5-dihydro-4-(carboxymethyl)oxazol-4-yl)methyl docosanoate.
Reduction: Formation of (2-Henicosyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl)methyl docosanol.
Substitution: Formation of various substituted oxazole derivatives.
Applications De Recherche Scientifique
(2-Henicosyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl)methyl docosanoate has several applications in scientific research:
Chemistry: Used as a model compound for studying esterification and cyclization reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of novel materials and as a chemical intermediate in the synthesis of other complex molecules
Mécanisme D'action
The mechanism of action of (2-Henicosyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl)methyl docosanoate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The long aliphatic chain may facilitate membrane interactions, affecting cell permeability and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Hexadecyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl)methyl hexadecanoate
- (2-Octadecyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl)methyl octadecanoate
Uniqueness
(2-Henicosyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl)methyl docosanoate is unique due to its specific molecular structure, which combines a long aliphatic chain with an oxazole ring and an ester functional group. This unique combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
Numéro CAS |
93841-70-4 |
|---|---|
Formule moléculaire |
C48H93NO4 |
Poids moléculaire |
748.3 g/mol |
Nom IUPAC |
[2-henicosyl-4-(hydroxymethyl)-5H-1,3-oxazol-4-yl]methyl docosanoate |
InChI |
InChI=1S/C48H93NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-46-49-48(43-50,44-52-46)45-53-47(51)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h50H,3-45H2,1-2H3 |
Clé InChI |
MZMIGGKGVCIIDX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC1=NC(CO1)(CO)COC(=O)CCCCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



